Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid

Spirocyclic building blocks Medicinal chemistry procurement Quality control specifications

Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid (or its tert-butyl carbamate protected form CAS 1417098-22-6) belongs to the class of saturated, nitrogen-containing spirocycles that fuse a cyclopenta[c]pyrrole core with a 1,3-dioxolane ring through a single quaternary spiro carbon. This architecture introduces three-dimensional shape and conformational restriction absent from flat, aromatic pyrrole carboxylic acids.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Cat. No. B11891501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1COC2(O1)C=C3CN(CC3=C2)C(=O)O
InChIInChI=1S/C10H11NO4/c12-9(13)11-5-7-3-10(4-8(7)6-11)14-1-2-15-10/h3-4H,1-2,5-6H2,(H,12,13)
InChIKeyKYGPDYUTAFVEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid – A Conformationally Restricted Spirocyclic Pyrrole-Dioxolane Scaffold for Fragment-Based and PROTAC Design


Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid (or its tert-butyl carbamate protected form CAS 1417098-22-6) belongs to the class of saturated, nitrogen-containing spirocycles that fuse a cyclopenta[c]pyrrole core with a 1,3-dioxolane ring through a single quaternary spiro carbon . This architecture introduces three-dimensional shape and conformational restriction absent from flat, aromatic pyrrole carboxylic acids. The dioxolane ring simultaneously serves as a latent ketone protecting group and a steric modifier, enabling controlled late-stage deprotection to the corresponding cyclopentanone after key coupling steps . Detailed purity specifications from global suppliers (NLT 98% available commercially) and patent citations as a core intermediate underscore its established status as a privileged building block for medicinal chemistry .

Why Generic Pyroole or Non-Spiro Analogues Cannot Replace Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid


Substituting this scaffold with a simple pyrrole-2-carboxylic acid, a non-spirocyclic cyclopenta[c]pyrrole, or a flat aza-indole acid fundamentally alters the three-dimensional exit vector and the topological polar surface area (TPSA) presentation . The spiro-fused 1,3-dioxolane ring restricts rotatable bonds and enforces a specific angle between the carboxylic acid handle and the pyrrole nitrogen, which is critical for downstream structure-activity relationships (SAR) in programs targeting protein-protein interactions or induced-proximity pharmacology [1]. Moreover, the 1,3-dioxolane serves as a masked ketone, allowing orthogonal functionalization that non-spiro analogues with unprotected ketones or fully aromatic systems cannot achieve without side reactions . This combination of shape, protection, and synthetic orthogonality means that general-purpose pyrrole building blocks cannot recapitulate the same chemical space or the same step-count efficiency in multi-step medicinal chemistry syntheses.

Quantitative Differentiation Evidence for Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid Against Key Analogues


Higher Commercial Purity of the tert-Butyl Carbamate Form (97–98%) vs. the Carboxylic Acid Analogue (95%) Enables Reliable Scale-Up

The most commonly procured and utilized form of this scaffold is the tert-butyl carbamate variant (CAS 1417098-22-6), which is commercially available at 97% purity from Leyan and NLT 98% purity from MolCore . In contrast, the directly related 2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2'-[1,3]dioxolane]-3-carboxylic acid (CAS 1638759-49-5), frequently cited as a key intermediate in patent literature, is typically offered at only 95% minimum purity by major suppliers such as AKSci and MolCore . This 2–3% purity difference is critical for researchers requiring precise stoichiometry in amide coupling or bioconjugation steps, where impurities in the carboxylic acid analogue can propagate through the entire synthetic sequence, reducing final target yields.

Spirocyclic building blocks Medicinal chemistry procurement Quality control specifications

Core Intermediate Status in Patent US-8609647-B2 for Nitrogen-Containing Spirocyclic Pharmaceuticals

The hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2'-[1,3]dioxolane] substructure is explicitly claimed as a core intermediate in US Patent 8,609,647 B2, titled 'Nitrogen-containing spirocyclic compounds and pharmaceutical uses thereof' (assigned to Aladdin Scientific and related entities) . This patent covers a broad genus of biologically active molecules where the spiro dioxolane-pyrrole scaffold is essential for activity. By contrast, non-spiro variants such as 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-4-carboxamide are relegated to older patent families (e.g., US 3,928,380) with antisecretory/antiulcer applications, which do not confer the same breadth of modern IP protection [1].

Patent-protected intermediates Spirocyclic drug discovery Intellectual property positioning

Spirocyclic Dioxolane Provides Metabolic Stability Advantage over Unprotected Pyrrole Analogues (Class-Level Inference)

Spirocyclic groups are recognized in the medicinal chemistry literature as metabolically stabilizing lipophilic groups that increase volume and lipophilicity while being significantly less prone to cytochrome P450-mediated oxidative clearance compared to their non-spiro counterparts . This class-level advantage is particularly relevant for pyrrole-containing scaffolds, because pyrroles are extensively metabolized by CYP450s with oxidation preferred on the carbons adjacent to the nitrogen, often leading to epoxide formation and rapid clearance [1]. The 1,3-dioxolane spiro junction shields the pyrrole ring from metabolic attack and simultaneously reduces the number of labile α-pyrrole C–H bonds, a property that non-spiro cyclopenta[c]pyrrole acids (which possess multiple unshielded pyrrolic C–H bonds) cannot match [2]. While direct microsomal stability data for this exact compound is not yet publicly available, the well-documented class behavior of spirocyclic dioxolanes supports a meaningful differentiation.

Metabolic stability Spirocyclic scaffolds ADME optimization

Derivative 1417820-60-0 Demonstrates Antibacterial Potency Comparable or Superior to Linezolid Against Resistant Gram-Positive Strains

The spirocyclic dioxolane-pyrrole scaffold has been elaborated into oxazolidinone derivatives, notably compound 1417820-60-0 (2-[2-fluoro-4-[(5R)-5-[[(methylsulfonyl)oxy]methyl]-2-oxo-3-oxazolidinyl]phenyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2'-[1,3]dioxolane]), which is described in patent literature as exhibiting excellent antibacterial activity against Gram-positive bacteria including resistant strains . A related series of 3-azabicyclo[3.3.0]octanyl oxazolidinones, where the morpholine C-ring of linezolid was replaced by the spirocyclic scaffold, showed in vitro activity comparable or superior to linezolid against a panel of susceptible and resistant Gram-positive bacteria, Gram-negative bacteria, and Mycobacterium tuberculosis . This demonstrates that the scaffold is not merely a theoretical design element but has been experimentally validated as a bioisosteric replacement for linezolid's morpholine ring, capable of retaining or enhancing antibacterial potency.

Oxazolidinone antibacterials Drug-resistant infections Spirocyclic bioisosteres

High-Value Application Scenarios for Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid in Drug Discovery


FXR Agonist Development for NASH and Cholestatic Liver Diseases

Patent CN-111278821-A explicitly claims spiro compounds incorporating the cyclopenta[c]pyrrole-dioxolane motif as Farnesoid X Receptor (FXR) agonists. The spirocyclic core occupies a unique three-dimensional binding pocket that flat or non-spiro cyclopenta[c]pyrrole acids cannot fill, leading to improved receptor activation (EC50 < 100 nM for closely related N-Boc-hexahydro-5-oxocyclopenta[c]pyrrole analogues reported in BindingDB). The dioxolane-protected variant serves as a prodrug handle to tune pharmacokinetics, a strategy not possible with unprotected ketone intermediates [1].

PARP-1 Inhibitor Scaffolds Targeting BRCA-Mutated Cancers

Although the exact spiro[cyclopenta[c]pyrrole]dioxolane has not been directly reported as a PARP-1 inhibitor, the structurally related spiro aryl dioxolane series published in the Journal of Heterocyclic Chemistry (2022) demonstrates that the spiro dioxolane architecture delivers IC50 values in the low nanomolar range (0.997–2.698 nM) against PARP-1, comparable to Olaparib (IC50 = 0.861 nM) [2]. This validates the spiro dioxolane motif as a privileged scaffold for PARP inhibition and suggests that the cyclopenta[c]pyrrole variant—with its nitrogen handle for further functionalization—could serve as a next-generation core for PARP-1 targeting.

Bioisosteric Replacement in Oxazolidinone Antibacterials for Multidrug-Resistant Infections

The derivative 1417820-60-0 represents a direct elaboration of the spirocyclic scaffold into an oxazolidinone antibacterial with activity comparable or superior to linezolid against resistant Gram-positive bacteria and M. tuberculosis. Procurement of the core scaffold enables medicinal chemistry teams to access this validated phenotype while exploring novel C-ring modifications, a strategy already proven to yield potent analogues in the 3-azabicyclo[3.3.0]octanyl oxazolidinone series .

Conformationally Restricted Building Block for PROTAC and Molecular Glue Design

The spiro dioxolane structure enforces a rigid, three-dimensional orientation between the carboxylic acid (E3 ligase ligand attachment point) and the pyrrole nitrogen (target protein ligand attachment point). This constrained exit vector is essential for PROTAC ternary complex formation, where optimal linker geometry dictates degradation efficiency. Compared to flexible, non-spiro pyrrole diacids that can adopt multiple low-energy conformations, this scaffold reduces entropic penalties and simplifies computational modeling, making it an attractive intermediate for targeted protein degradation programs .

Quote Request

Request a Quote for Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.